N'-Demethyldauricine iodide
Description
N'-Demethyldauricine iodide (CAS No. 34302-34-6) is a benzylisoquinoline alkaloid derivative with the molecular formula C₃₇H₄₂N₂O₆. It is structurally characterized by its demethylated form of dauricine, a naturally occurring alkaloid, where one methyl group is absent from the parent compound. This modification alters its physicochemical and biological properties, making it a critical intermediate in pharmaceutical synthesis . The compound is commercially available as a high-purity raw material, typically supplied in kilogram quantities with specifications tailored for industrial applications .
Properties
CAS No. |
34302-34-6 |
|---|---|
Molecular Formula |
C37H42N2O6 |
Molecular Weight |
610.74 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Iodide Compounds
Structural and Functional Differences
Schiff Base Iodide Compounds
- Examples : [m-BrBz-1-APy]I₃ (Compound 1) and [o-FBz-1-APy]I₃ (Compound 2) .
- Structure : These compounds feature Schiff base cations forming irregular supramolecular channels (5.6 × 7.2 Ų and 7.5 × 9.8 Ų) that encapsulate I₃⁻ anions. The I₃⁻ ions exhibit short I–I bond lengths (2.912–2.939 Å) and form W-shaped polyiodide chains along crystallographic axes .
- Key Properties :
- Applications : Solid-state electrolytes for dye-sensitized solar cells (DSSCs) and fuel cells due to their high conductivity and structural stability .
Tetramethylammonium Iodide (TMAI)
- Structure : A simple quaternary ammonium salt, (CH₃)₄N⁺I⁻, with a compact ionic lattice .
- Key Properties :
- Applications : Organic synthesis, particularly in introducing iodine into complex molecules .
N'-Demethyldauricine Iodide
- Structure: A large, complex alkaloid derivative with multiple aromatic rings and methoxy groups, contrasting sharply with the inorganic or small organic frameworks of the above compounds.
- Key Properties: Limited ionic conductivity (inferred from structural complexity). High molecular weight (C₃₇H₄₂N₂O₆) likely reduces solubility in polar solvents compared to smaller iodides.
Comparative Analysis of Conductivity
| Compound | Conductivity (S cm⁻¹) | Temperature (K) | Activation Energy (Eₐ) | Key Application |
|---|---|---|---|---|
| [m-BrBz-1-APy]I₃ (1) | 1.03 × 10⁻⁴ | 343 | 0.28 eV | Solid-state electrolytes |
| [o-FBz-1-APy]I₃ (2) | 4.94 × 10⁻³ | 353 | 0.25 eV | Solid-state electrolytes |
| CuPbI₃ | ~10⁻⁸ | 298 | N/A | Reference conductor |
| Tetramethylammonium Iodide | Not reported (ionic conduction) | N/A | N/A | Organic synthesis |
| This compound | Likely negligible | N/A | N/A | Pharmaceutical synthesis |
Notes:
Q & A
Q. What synthetic methodologies are optimal for preparing platinum(II) iodide complexes with bioactivity?
Synthesis involves reacting K₂[PtCl₄] with iodide salts (e.g., KI) and ligands like N-allylmorpholine-4-carbothioamide (HL1) or 3-allyl-1,1-diethylthiourea (HL2) in ethanol or DMF. Ligand-to-metal ratios (1:1, 1:2, or 1:3) influence coordination geometry. Purity is confirmed via elemental analysis, IR spectroscopy (to verify S→Pt binding), and NMR (e.g., split peaks in ¹H NMR due to methylene proton polymorphism) .
Q. How are cytotoxicity and IC₅₀ values determined for iodide complexes in cancer cell models?
Use MTT assays on HepG2 or HeLa cells exposed to compounds at concentrations ranging from 0.00078–1.6 mM. IC₅₀ is calculated from dose-response curves. For example, [Pt(HL2)I₂] (II) showed IC₅₀ = 5×10⁻⁶ M, outperforming cisplatin (IC₅₀ = ~10⁻⁴ M). Include controls (e.g., cisplatin) and validate with triplicate experiments .
Q. What spectroscopic techniques characterize iodide complexes’ structural and electronic properties?
- ¹H/¹³C NMR : Resolve ligand proton environments (e.g., split methylene signals in HL1/HL2) and confirm π-chelation.
- UV-Vis : Compare absorption bands in ethanol/DMF solutions. Iodide complexes exhibit bathochromic shifts vs. chlorides due to halogen’s electron-withdrawing effects .
Advanced Research Questions
Q. How to resolve contradictions in biological activity (e.g., high cytotoxicity vs. suppressed enzyme activity)?
While [Pt(HL2)I₂] (II) has the highest cytotoxicity (lowest IC₅₀), its chloride analogue [Pt(HL2)Cl₂] (IV) more strongly elevates ALT/AST (liver damage markers). This suggests divergent mechanisms: iodide complexes may directly induce apoptosis, while chlorides disrupt hepatic metabolism. Validate via parallel assays (LDH leakage, glucose uptake) and pathway analysis (e.g., caspase activation) .
Q. Why do iodide complexes show lower MTT formazan reduction despite high cytotoxicity?
MTT reduction depends on mitochondrial activity. Iodide complexes (e.g., I) may impair mitochondrial function without immediate cell lysis, reducing formazan yield. Confirm with ATP assays or JC-1 staining for mitochondrial membrane potential .
Q. How to design experiments assessing metabolic targeting (e.g., Warburg effect modulation)?
- Measure glucose uptake (²-deoxyglucose assays) and lactate production (colorimetric kits) in HepG2 cells.
- Compare effects on glycolytic vs. oxidative phosphorylation (OXPHOS) pathways using Seahorse XF analyzers.
- Iodide complexes like [Pt(HL1)I₂] (I) reduce glucose uptake by 40%, suggesting glycolysis inhibition .
Q. What strategies address discrepancies in GGT activity modulation between complexes?
GGT (γ-glutamyl transferase) is linked to cisplatin resistance. While [Pt(HL1)Cl₂] (III) inhibits GGT, iodide analogues show no effect. Use siRNA knockdowns to isolate GGT’s role in resistance. Pair with glutathione depletion assays to test synergy .
Methodological Considerations
Q. How to optimize enzyme activity assays for hepatotoxicity studies?
- ALT/AST : Use commercial kits (e.g., Reflotron®) on cell supernatants. Normalize to total protein (Bradford assay).
- LDH : Quantify extracellular LDH via NADH-coupled reactions. Note that iodide complexes may interfere with NADH detection; validate with spike-in controls .
Q. What controls are essential when comparing iodide vs. chloride analogues?
Q. How to validate DNA interaction mechanisms of iodide complexes?
- Gel electrophoresis : Assess plasmid DNA (pBR322) relaxation. Iodide complexes convert supercoiled to open-circular DNA at 10 µM (vs. 100 µM for cisplatin).
- Ethidium bromide displacement : Quantify fluorescence quenching to estimate DNA binding affinity .
Data Analysis Challenges
Interpreting conflicting rankings in cytotoxicity vs. metabolic impact
Cytotoxicity (IC₅₀) ranks: II > III > IV > I > cisplatin.
Metabolic effect ranks (LDH/glucose): I > III > IV > II.
Use multivariate analysis (e.g., PCA) to cluster compounds by mechanism. Prioritize targets via RNA-seq or phosphoproteomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
